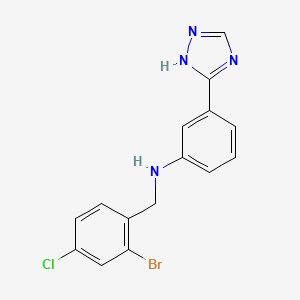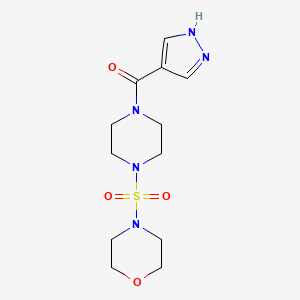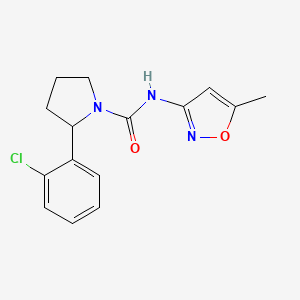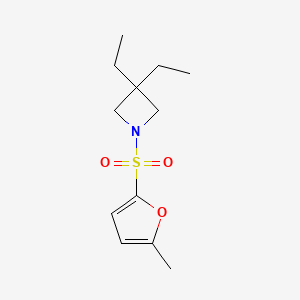
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is a synthetic organic compound featuring a unique azetidine ring substituted with diethyl groups and a sulfonyl group attached to a methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the furan moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of catalysts to enhance reaction efficiency and reduce production costs is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Sulfides and reduced azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethyl-1-(5-methylfuran-2-yl)azetidine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylpyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may affect its chemical properties and applications.
Uniqueness
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is unique due to the combination of its azetidine ring, sulfonyl group, and furan moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
3,3-diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-12(5-2)8-13(9-12)17(14,15)11-7-6-10(3)16-11/h6-7H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSWBLNVPMJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)S(=O)(=O)C2=CC=C(O2)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410957.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B7410959.png)
![5-hydroxy-N-[2-(oxan-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7410971.png)
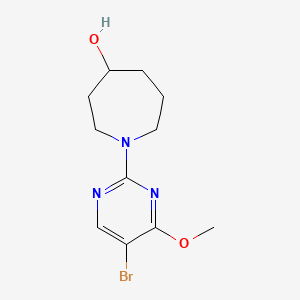
![1-Methyl-5-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzotriazole](/img/structure/B7410989.png)
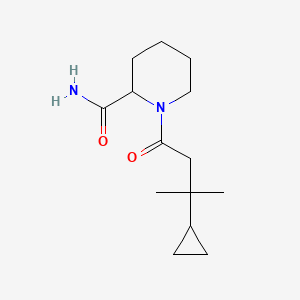
![6-[3-ethyl-3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7411000.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclohexane-1-carboxamide](/img/structure/B7411014.png)
![2-[[4-(Cyclopropylsulfamoyl)phenyl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7411042.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B7411047.png)
![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B7411050.png)
